2-Phenylpiperazine dihydrochloride

概要

説明

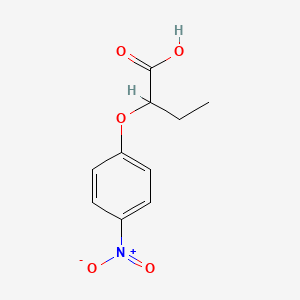

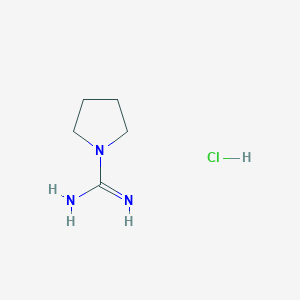

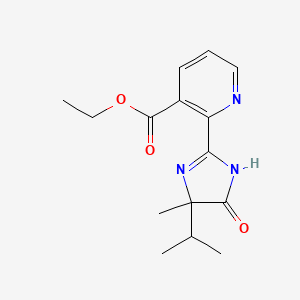

2-Phenylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 2-Phenylpiperazine is C10H14N2, with an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .Chemical Reactions Analysis

The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) in the latest editions of most Pharmacopoeia . Other reported methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis

2-Phenylpiperazine has a molecular weight of 162.23 . It is a solid substance with a melting point of 83-87 °C .科学的研究の応用

Synthesis and Intermediates :

- 2-Phenylpiperazine, a mirtazapine intermediate, was synthesized from phenylacetic acid, indicating its role in chemical synthesis processes (Xuan Yun, 2003).

Pharmacological Properties :

- Phenylpiperazine derivatives, including 2-Phenylpiperazine dihydrochloride, have been studied for their antidepressant and anxiolytic-like effects in animal models, showing significant affinity for various receptors (K. Pytka et al., 2015).

Medicinal Chemistry Applications :

- N-phenylpiperazine derivatives, including 2-Phenylpiperazine, have been identified for their utility in the treatment of CNS disorders and are suggested for diversification in various therapeutic areas (Rodolfo C Maia et al., 2012).

Anticholinergic Activity :

- Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety were synthesized and evaluated for their anticholinergic activity, demonstrating a link between chemical structure and biological effect (Tereza Padrtová et al., 2020).

Hydrolysis Studies :

- The hydrolysis of a Mannich base compound related to N-phenylpiperazine was studied, providing insights into the stability and chemical behavior of similar compounds (K. Koshy et al., 1964).

Receptor Antagonism :

- Research on WAY100135, a phenylpiperazine derivative, highlighted its role as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors (A. Fletcher et al., 1993).

Anticancer Agents :

- Some phenylpiperazine derivatives were synthesized and evaluated as potential anticancer agents, showing concentration-dependent inhibitory effects on cancer cell lines (Sobhi M. Gomha et al., 2014).

Acaricidal Activity :

- Phenylpiperazine derivatives were synthesized and assessed for acaricidal activity, with certain derivatives showing significant activity against various mites (Jun Suzuki et al., 2021).

Safety And Hazards

将来の方向性

While specific future directions for 2-Phenylpiperazine dihydrochloride are not mentioned in the search results, it is clear that there is ongoing research into the synthesis of piperazine derivatives . This suggests that the compound may have potential applications in the development of new drugs and therapies.

特性

IUPAC Name |

2-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKYAFGKCUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589997 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpiperazine dihydrochloride | |

CAS RN |

872139-22-5 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)